2,6-diamino-4-(2-methoxyphenyl)-4H-thiopyran-3,5-dicarbonitrile
Description
2,6-diamino-4-(2-methoxyphenyl)-4H-thiopyran-3,5-dicarbonitrile: is a heterocyclic compound that belongs to the class of thiopyrans Thiopyrans are sulfur-containing analogs of pyrans, which are six-membered rings with one sulfur atom replacing one of the carbon atoms
Properties
IUPAC Name |
2,6-diamino-4-(2-methoxyphenyl)-4H-thiopyran-3,5-dicarbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4OS/c1-19-11-5-3-2-4-8(11)12-9(6-15)13(17)20-14(18)10(12)7-16/h2-5,12H,17-18H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTCJWBXMBLYHNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2C(=C(SC(=C2C#N)N)N)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
A simple and versatile one-pot three-component synthetic protocol is devised for heterocycles, including 2,6-diamino-4-(2-methoxyphenyl)-4H-thiopyran-3,5-dicarbonitrile. This method involves the reaction of malononitrile, substituted aldehydes, and cyanoacetamide catalyzed by chitosan-doped calcium hydroxyapatites (CS/CaHAps) in ethanol as a solvent. The reaction is carried out at room temperature and yields the desired product in good to excellent yields (86–96%) within approximately 30 minutes .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the one-pot synthesis method described above could be adapted for larger-scale production. The use of environmentally benign solvents and reusable catalysts makes this method suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2,6-diamino-4-(2-methoxyphenyl)-4H-thiopyran-3,5-dicarbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the amino groups under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Primary or secondary amines.
Substitution: N-alkyl or N-acyl derivatives.
Scientific Research Applications
2,6-diamino-4-(2-methoxyphenyl)-4H-thiopyran-3,5-dicarbonitrile has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for developing new drugs, particularly those targeting enzymes or receptors involved in disease pathways.
Materials Science: Its unique electronic properties make it a candidate for use in organic semiconductors or other advanced materials.
Biological Studies: The compound can be used as a probe to study biological processes involving sulfur-containing heterocycles.
Mechanism of Action
The mechanism of action of 2,6-diamino-4-(2-methoxyphenyl)-4H-thiopyran-3,5-dicarbonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s sulfur atom and nitrile groups can participate in various interactions, including hydrogen bonding and coordination with metal ions, influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2,6-diamino-4-(2-methoxyphenyl)-2,5-heptadiene-3,5-dicarbonitrile
- 2,4-diamino-6-phenyl-1,3,5-triazine-1-ium nitrate
Uniqueness
2,6-diamino-4-(2-methoxyphenyl)-4H-thiopyran-3,5-dicarbonitrile is unique due to its thiopyran ring structure, which imparts distinct electronic and steric properties compared to similar compounds. The presence of both amino and nitrile groups allows for diverse chemical reactivity, making it a versatile compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
